molecular formula C20H17ClFNO3 B2624577 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2319849-66-4

2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2624577
CAS No.: 2319849-66-4
M. Wt: 373.81
InChI Key: ZFPVUJLBONNFQA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic compound that features a combination of chloro, fluoro, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}acetamide

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the furan ring, provides a distinct profile that can be exploited for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO3/c21-16-3-1-4-17(22)15(16)11-20(25)23-12-18(24)13-6-8-14(9-7-13)19-5-2-10-26-19/h1-10,18,24H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPVUJLBONNFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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